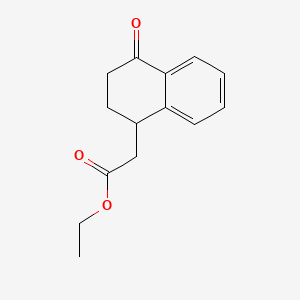
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is an organic compound with a complex structure that includes a naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate typically involves the reaction of ethyl acetate with a naphthalene derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the naphthalene derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified with ethanol to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate
- Ethyl 2-(4-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
- Ethyl 2-(4-Oxo-1,2,3,4-tetrahydrobenzofuran-1-yl)acetate
Uniqueness
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is unique due to its specific naphthalene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
ethyl 2-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3 |
InChI-Schlüssel |
GOFJIERCRCVQPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCC(=O)C2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


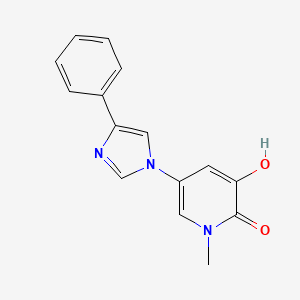
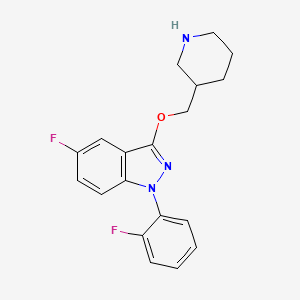
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
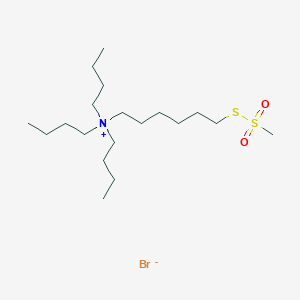

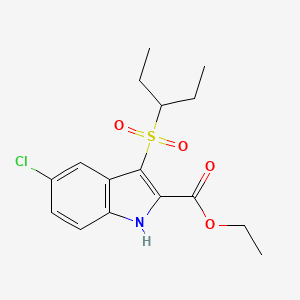

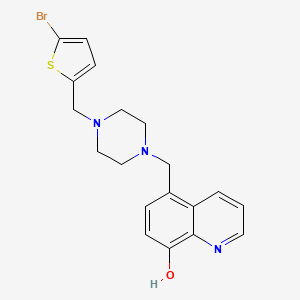
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
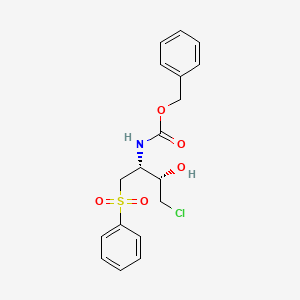
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
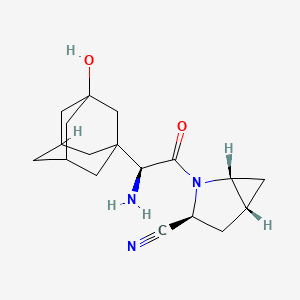
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
